molecular formula C18H21NO3 B2551687 N-(2,6-dimethyl-4-oxo-1-propoxycyclohexa-2,5-dien-1-yl)benzamide CAS No. 446269-16-5

N-(2,6-dimethyl-4-oxo-1-propoxycyclohexa-2,5-dien-1-yl)benzamide

Cat. No.: B2551687
CAS No.: 446269-16-5
M. Wt: 299.37
InChI Key: VIBCGVZHVADWJV-UHFFFAOYSA-N
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Description

This compound, with a molecular formula of C19H23NO3 and a molecular weight of 313.397, is known for its distinctive chemical structure and reactivity.

Preparation Methods

The synthesis of N-(2,6-dimethyl-4-oxo-1-propoxycyclohexa-2,5-dien-1-yl)benzamide involves several steps, starting with the preparation of the cyclohexadienone intermediate. This intermediate is then reacted with benzoyl chloride under specific conditions to yield the final product. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-(2,6-dimethyl-4-oxo-1-propoxycyclohexa-2,5-dien-1-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been explored for its potential applications in several scientific research areas. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its unique chemical properties. Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethyl-4-oxo-1-propoxycyclohexa-2,5-dien-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

N-(2,6-dimethyl-4-oxo-1-propoxycyclohexa-2,5-dien-1-yl)benzamide can be compared to other similar compounds, such as substituted benzamides and cyclohexadienone derivatives. These compounds share some structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its combination of a cyclohexadienone core with a benzamide moiety, which imparts distinct chemical and biological properties .

Similar Compounds

  • Substituted benzamides
  • Cyclohexadienone derivatives
  • Diphenyl-N-heteroaromatic compounds
  • Indole derivatives

Properties

IUPAC Name

N-(2,6-dimethyl-4-oxo-1-propoxycyclohexa-2,5-dien-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-4-10-22-18(13(2)11-16(20)12-14(18)3)19-17(21)15-8-6-5-7-9-15/h5-9,11-12H,4,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBCGVZHVADWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1(C(=CC(=O)C=C1C)C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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